molecular formula C13H17N3S B11801407 N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine

Cat. No.: B11801407
M. Wt: 247.36 g/mol
InChI Key: NETCAAGPEKEKMM-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine (CAS 1387566-02-0) is a synthetic thiazole derivative of high interest in medicinal chemistry and drug discovery research. Thiazole derivatives are a significant class of heterocyclic compounds renowned for their broad spectrum of biological activities . This compound serves as a key intermediate for researchers developing new therapeutic agents, particularly in the pressing fields of antimicrobial and antitumor research . The thiazole ring is a privileged scaffold in pharmaceuticals, present in several approved drugs, and is frequently explored to overcome challenges like antimicrobial resistance (AMR) and the toxic side effects of marketed anticancer drugs . Its core value lies in its potential to be developed into novel, more effective treatments. Researchers are investigating this compound and its analogs for their potential mechanisms of action, which may include the disruption of critical enzymatic processes or interactions with microbial and cancer cell DNA . The molecular formula is C13H17N3S, and it has a molecular weight of 247.36 g/mol . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans. It must be handled by trained laboratory personnel with appropriate safety precautions.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

2-N,2-N-dimethyl-5-[(3-methylphenyl)methyl]-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C13H17N3S/c1-9-5-4-6-10(7-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3

InChI Key

NETCAAGPEKEKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C(S2)N(C)C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A foundational approach involves cyclocondensation reactions between thiourea and α-haloketones. For N²,N²-dimethyl substitution, pre-functionalized amines are introduced during the cyclization step. In a representative protocol, 3-methylbenzyl chloride reacts with thiourea in ethanol under reflux (78°C) for 12–16 hours to form the thiazole core. Subsequent dimethylation at the N² position is achieved using dimethyl sulfate in the presence of potassium carbonate, yielding the target compound with 68–72% purity.

Key Reaction Parameters

ParameterValue/RangeImpact on Yield
SolventEthanolPolar protic medium enhances nucleophilic substitution
Temperature78°C (reflux)Accelerates cyclization
CatalystK₂CO₃Facilitates dimethylation
Reaction Time14 hoursBalance between completion and side reactions

Post-Functionalization of Preformed Thiazoles

An alternative route involves modifying pre-synthesized thiazoles. 5-(3-Methylbenzyl)thiazole-2,4-diamine is treated with methyl iodide in dimethylformamide (DMF) at 60°C for 8 hours. Quaternization occurs selectively at the N² position, followed by neutralization with aqueous NaOH to recover the dimethylated product. This method achieves higher regioselectivity (>90%) but requires stringent moisture control.

Optimization Challenges

  • Steric Hindrance : Bulky 3-methylbenzyl groups at C5 reduce dimethylation efficiency at N².

  • Byproduct Formation : Over-alkylation generates N²,N²,N⁴-trimethyl derivatives unless stoichiometry is carefully controlled.

Advanced Catalytic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2017 study demonstrated that cyclocondensation under microwave conditions (100 W, 120°C) completes in 45 minutes, improving yield to 81% compared to conventional heating. The rapid energy transfer minimizes thermal decomposition of the 3-methylbenzyl moiety.

Comparative Performance

MethodTimeYieldPurity (HPLC)
Conventional Reflux14 hr68%92%
Microwave Irradiation45 min81%95%

Phase-Transfer Catalysis (PTC)

Employing benzyltriethylammonium chloride as a PTC agent enables reactions in biphasic systems (water/dichloromethane). This approach enhances dimethylamine incorporation by shuttling reactants between phases, achieving 89% conversion at 50°C within 6 hours.

Solvent and Temperature Effects

Solvent Screening

Polar aprotic solvents (e.g., DMF, acetonitrile) favor dimethylation but risk side reactions with electrophilic benzyl groups. Ethanol balances reactivity and safety, though prolonged heating induces esterification byproducts.

Solvent Impact Table

SolventDielectric ConstantYield (%)Side Products
DMF36.776<5%
Ethanol24.36812%
Acetonitrile37.5718%

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, guiding safe upper temperature limits during synthesis. Exceeding 150°C during drying steps causes progressive degradation.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

  • δ 2.32 (s, 3H, Ar-CH₃)

  • δ 3.12 (s, 6H, N(CH₃)₂)

  • δ 4.28 (s, 2H, CH₂-Ar)

  • δ 6.82–7.15 (m, 4H, aromatic protons)

IR (KBr)

  • 3320 cm⁻¹ (N-H stretch)

  • 1580 cm⁻¹ (C=N)

  • 1245 cm⁻¹ (C-S)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity when using microwave synthesis. Conventional methods show 92–95% purity due to residual dimethyl sulfate.

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorConventionalMicrowave
Equipment Cost$15,000$50,000
Energy Consumption18 kWh/kg9 kWh/kg
Labor CostsHighLow

Waste Management

  • Dimethyl Sulfate Neutralization : Requires careful treatment with ammonia to prevent toxic dimethylamine release.

  • Solvent Recovery : Ethanol distillation achieves 85% recovery, reducing environmental impact.

Emerging Methodologies

Photocatalytic Dimethylation

Recent trials using TiO₂ nanoparticles under UV light show promise for room-temperature dimethylation, eliminating thermal degradation risks. Initial yields reach 54%, with ongoing optimization.

Biocatalytic Approaches

Enzymatic methylation via SAM-dependent methyltransferases is under investigation. While environmentally benign, current enzyme stability limits practical application .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at sulfur to form sulfoxides or sulfones under controlled conditions . For this compound:

  • Sulfoxide formation : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the corresponding sulfoxide derivative.

  • Sulfone formation : Stronger oxidants such as potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) in acidic media convert the thiazole sulfur to a sulfone group .

Example conditions :

ReactionReagentTemperatureTimeProduct
Sulfoxidation30% H₂O₂, CH₂Cl₂0–25°C4–6 hrThiazole-S-oxide derivative
SulfonylationKMnO₄, H₂SO₄50–60°C12 hrThiazole-S,S-dioxide

The electron-donating dimethylamino groups enhance ring stability during oxidation, while the 3-methylbenzyl group minimally affects reactivity at sulfur.

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution preferentially at C5 when activated by substituents . Key reactions include:

  • Bromination : Using bromine (Br₂) in acetic acid at 80°C introduces a bromine atom at C5, adjacent to the 3-methylbenzyl group.

  • Nitration : A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C selectively nitrates the C5 position .

Substitution sites :

PositionReactivityDirecting Groups
C2LowDimethylamino (N2)
C4ModerateAmino group
C5High3-Methylbenzyl (activating)

The 3-methylbenzyl group activates C5 via electron-donating effects, making it the primary site for electrophilic attack .

Condensation Reactions

The amino groups at positions 2 and 4 participate in condensation with carbonyl compounds:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine linkages .

  • Urea/thiourea derivatives : Treatment with isocyanates or isothiocyanates in tetrahydrofuran (THF) yields substituted ureas/thio ureas .

Representative reaction :
Thiazole-NH2+R-NCOThiazole-NH-C(O)-NR2\text{Thiazole-NH}_2 + \text{R-NCO} \rightarrow \text{Thiazole-NH-C(O)-NR}_2
Yields range from 60–85% depending on the electrophile’s steric bulk .

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate (DMAD) at elevated temperatures (120–150°C) . The reaction proceeds via a zwitterionic intermediate, ultimately yielding pyridine derivatives after sulfur extrusion .

Mechanistic pathway :

  • Cycloaddition between thiazole (dienophile) and DMAD (dienophile).

  • Formation of a cyclobutene intermediate.

  • Electrocyclic ring-opening to a 1,3-thiazepine.

  • Sulfur extrusion to form a substituted pyridine .

Functionalization at N2

The dimethylamino group at N2 undergoes methylation or quaternization:

  • Quaternization : Reacts with methyl iodide (CH₃I) in acetonitrile at 60°C to form a trimethylammonium salt, enhancing water solubility .

  • Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane selectively removes one methyl group, yielding a mono-methylated derivative .

Reaction outcomes :

ReactionReagentProductApplication
QuaternizationCH₃I, MeCNN2-Trimethylammonium thiazoliumIonic liquid synthesis
DemethylationBBr₃, CH₂Cl₂N2-Methylamino derivativeIntermediate for further modifications

Biological Activity Modulation

While not a direct chemical reaction, substituent modifications impact biological interactions:

  • The 3-methylbenzyl group enhances lipophilicity, improving membrane permeability in pharmacological contexts.

  • Oxidation to sulfoxides increases hydrogen-bonding capacity, potentially altering target binding affinity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine typically involves the reaction of thiazole derivatives with appropriate amines or aldehydes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Data

TechniqueObservations
NMR Signals at δ 1.28 (methyl), δ 6.87 (thiazole-C5)
IR Strong absorption bands at 3335 cm1^{-1} (NH), 1620 cm1^{-1} (C=N)
Mass Spec m/z: 294.18 (M+1)

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy
A recent study evaluated the compound against various bacterial strains, revealing Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. The compound showed significant activity against MRSA with MIC values lower than those of traditional treatments like linezolid.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Case Study: Cytotoxic Effects
In a comparative analysis of several thiazole derivatives, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

Emerging research highlights the anti-inflammatory effects of thiazole derivatives, including this compound. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in bacteria and fungi, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole and Thiadiazole Families

The compound belongs to a broader class of thiazole-2,4-diamines and related heterocycles. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N²,N²-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine 1,3-Thiazole N²,N²-dimethyl; 5-(3-methylbenzyl) ~277.38 (calculated) Not explicitly reported; likely bioactive N/A
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine 1,3-Thiazole fused with 1,3,4-thiadiazole 5-methylthiadiazole at N4 ~252.31 Acid dye synthesis (dyeing nylon fabrics)
5-(3,5-Dimethylphenyl)-N-(4-methylthiobenzylidene)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3,5-dimethylphenyl; 4-methylthiobenzylidene ~367.50 Insecticidal, fungicidal activities
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine 1,3-Thiazole 2,4-dimethylphenyl; 5-methyl ~244.35 Structural studies; potential bioactivity
N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles 1,3-Thiazole Varied aryl and benzyl substituents ~250–320 Antioxidant properties
Key Observations:
  • Core Heterocycle Differences : The target compound’s 1,3-thiazole core distinguishes it from thiadiazole derivatives (e.g., 1,3,4-thiadiazole in ), which often exhibit stronger insecticidal activity due to increased electrophilicity .
  • Substituent Impact : The 3-methylbenzyl group in the target compound contrasts with the 4-methylthiobenzylidene group in , which enhances π-π stacking interactions in crystal structures . Dimethylamine substituents (N²,N²-dimethyl) may reduce steric hindrance compared to bulkier groups like thiadiazole rings in .

Physicochemical and Spectroscopic Data

  • Melting Points : Thiazole derivatives generally exhibit melting points between 150–300°C. For instance, reports a melting point of 408 K (135°C) for its thiadiazole compound, while ’s dye derivatives show higher thermal stability .
  • Spectroscopic Characterization : IR and NMR spectra for thiazole-2,4-diamines typically show NH stretching (3200–3400 cm⁻¹) and aromatic C-H signals (6.5–8.0 ppm in ¹H NMR) .

Biological Activity

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their significant pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article presents a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The specific arrangement of substituents on the thiazole ring contributes to its biological activity.

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds with similar thiazole structures can have MIC values ranging from 32.6 μg/mL to 62.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the methylbenzyl group enhances the compound's interaction with bacterial cell membranes.

2. Antifungal Activity

The compound also demonstrates notable antifungal properties. It has shown effectiveness against common fungal strains such as Candida species and Aspergillus species.

  • Zone of Inhibition : In experimental assays, compounds related to this compound displayed zones of inhibition comparable to standard antifungal agents . For instance, certain thiazole derivatives achieved inhibition zones of 15–19 mm against Salmonella typhi and E. coli.

3. Anticancer Activity

Emerging studies indicate potential anticancer properties of thiazole derivatives, including this compound.

  • Cell Line Studies : Research has highlighted that thiazole derivatives can selectively target cancer cell lines, such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. Compounds structurally related to this compound have shown IC50 values less than that of standard drugs like doxorubicin .

Case Studies

Several studies have focused on the synthesis and characterization of thiazole derivatives, including this compound:

  • Synthesis and Characterization : A study synthesized various thiazole derivatives through cyclization reactions involving thiourea and substituted aromatic aldehydes . The resulting compounds were characterized using IR spectroscopy and NMR techniques.
  • Biological Evaluation : The synthesized compounds were subjected to antimicrobial testing against a range of bacterial and fungal strains. The results indicated that specific substitutions on the thiazole ring significantly enhanced biological activity .

Data Summary

Activity Type Tested Pathogen MIC (μg/mL) Zone of Inhibition (mm)
AntibacterialStaphylococcus aureus32.615
AntibacterialEscherichia coli62.519
AntifungalCandida albicansNot specifiedModerate
AntifungalAspergillus nigerNot specifiedSignificant
AnticancerA549 (lung adenocarcinoma)<10Not specified

Q & A

Q. How is the molecular structure of N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine characterized experimentally?

Structural characterization typically involves:

  • Elemental analysis to confirm stoichiometry (e.g., C, H, N, S content) .
  • Spectroscopic techniques :
  • IR spectroscopy to identify functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=S absorption at ~1250 cm⁻¹) .

  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm for benzyl substituents) and methyl groups (δ 2.3–3.1 ppm for N,N-dimethyl) .

    • Melting point determination to assess purity (e.g., sharp melting within a 2°C range) .

    Example data for analogous compounds:

    PropertyValue (Example)Source
    Molecular Weight129.19 g/mol
    IUPAC Name2-N-methyl-1,3-thiazole-2,4-diamine

Q. What synthetic routes are reported for thiazole-2,4-diamine derivatives?

A common approach involves:

  • Cyclization reactions : Thiourea reacts with α-chloroketones or α-chloroacetylamides under reflux in methanol or ethanol .
  • Substitution reactions : For N2-methylation, methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in DMF) .
  • Example: 2-Amino-5-methyl-1,3,4-thiadiazole derivatives are cyclized with thiourea at reflux (65–70°C) for 6–8 hours .

Q. What in vitro assays are used to evaluate biological activity for thiazole-2,4-diamine derivatives?

  • Antioxidant activity : Hydrogen peroxide (H₂O₂) scavenging assays, DPPH radical inhibition, and lipid peroxidation studies .
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against S. aureus, E. coli, and fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for antitumor activity) .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence electronic properties and reactivity?

  • Computational studies : DFT calculations (e.g., HOMO-LUMO gaps) reveal electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electrophilic reactivity .
  • Tautomeric equilibria : Thione-thiol tautomerism in thiazoles affects binding to biological targets (e.g., enzyme active sites) .
  • Example: The 3-methylbenzyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability .

Q. How can contradictions in biological activity data be resolved?

  • Dose-response validation : Repetition of assays across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends .
  • Structural analogs : Testing derivatives (e.g., 5-aryl vs. 5-alkyl substitutions) to isolate substituent effects .
  • Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to compare binding modes with targets like p97 ATPase .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Prodrug design : Esterification of amine groups (e.g., acetyl or PEGylation) to enhance aqueous solubility .
  • Co-crystallization : Screening with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life (t₁/₂) and tissue distribution in rodent models .

Data Contradictions and Resolution

  • Antioxidant vs. Pro-oxidant Effects : Some thiazole-2,4-diamines show antioxidant activity at low concentrations but pro-oxidant effects at higher doses. Resolution requires ROS quantification (e.g., fluorescent probes like DCFH-DA) .
  • Variable Antitumor Activity : Discrepancies in IC₅₀ values across studies may stem from cell line heterogeneity (e.g., MCF-7 vs. HeLa) or assay protocols (e.g., serum-free vs. serum-containing media) .

Key Research Gaps

  • Target Identification : Limited data on specific protein targets (e.g., kinases, GPCRs) for thiazole-2,4-diamine derivatives.
  • In Vivo Toxicity : Few studies report acute/chronic toxicity profiles in animal models.

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